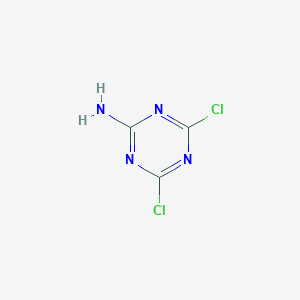

2-Amino-4,6-dichlorotriazine

Beschreibung

Historical Context and Discovery of s-Triazine Derivatives

The story of s-triazine, or 1,3,5-triazine (B166579), is rooted in the early explorations of heterocyclic chemistry. nih.gov These six-membered rings, containing three nitrogen atoms at alternating positions, were recognized for their unique chemical properties. nih.govwikipedia.org The parent compound, 1,3,5-triazine, is a solid organic compound with the formula (HCN)₃. wikipedia.org A pivotal advancement in the field was the discovery and utilization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine or TCT), an inexpensive and highly reactive starting material. nih.govrsc.org TCT's three chlorine atoms can be sequentially replaced by various nucleophiles under controlled temperature conditions, opening a gateway to a vast library of s-triazine derivatives. csic.esmdpi.com This differential reactivity, where the first substitution occurs at low temperatures (0–5 °C), the second at room temperature, and the third requiring heat, allows for the precise construction of complex molecules. csic.esmdpi.com This foundational work set the stage for the synthesis and investigation of a multitude of substituted triazines, including the subject of this article, 2-Amino-4,6-dichlorotriazine.

Significance of the Triazine Framework in Organic Chemistry

The s-triazine framework is a privileged structure in organic chemistry, prized for its combination of stability and reactivity. nih.govnih.gov The nitrogen-containing heterocyclic ring imparts a degree of aromatic character, contributing to its stability. researchgate.netacs.org However, the electron-withdrawing nature of the nitrogen atoms makes the carbon atoms of the ring susceptible to nucleophilic attack, a feature that is central to its synthetic utility. nih.gov

The applications of the triazine core are extensive and varied. In organic synthesis, s-triazine can serve as a solid, more easily handled equivalent of hydrogen cyanide in reactions like the Gattermann reaction for formylating aromatic compounds. wikipedia.org Derivatives of s-triazine have found widespread industrial use. For instance, melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) and cyanuric acid (1,3,5-triazine-2,4,6-triol) are key industrial chemicals. wikipedia.org Chlorinated triazines, derived from cyanuric chloride, form the basis for an important class of herbicides, such as simazine (B1681756) and atrazine (B1667683), and are also used to create reactive dyes that covalently bond to materials like cellulose. wikipedia.org

More recently, the triazine framework has been integral to the development of advanced materials. Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers built from aromatic 1,3,5-triazine rings. researchgate.netacs.org These materials exhibit high chemical and thermal stability, porosity, and a nitrogen-rich structure, making them promising for applications in gas storage and separation, energy storage, and heterogeneous catalysis. researchgate.netugent.bemdpi.com The inherent properties of the triazine ring, including its planar geometry and electronic characteristics, are fundamental to the performance of these advanced materials. acs.org

Overview of ADCT as a Versatile Chemical Building Block

This compound (ADCT), also known as 4,6-Dichloro-1,3,5-triazin-2-amine, stands out as a particularly useful intermediate derived from the s-triazine core. nbinno.comsolubilityofthings.com Possessing both a nucleophilic amino group and two reactive chlorine atoms, ADCT is a bifunctional molecule with significant potential in chemical synthesis. solubilityofthings.comguidechem.com The presence of the two chlorine atoms allows for subsequent nucleophilic substitution reactions, similar to its parent, cyanuric chloride, but with the added functionality of the amino group. solubilityofthings.com

This unique combination of reactive sites makes ADCT a valuable building block for constructing more complex molecules. It is a key intermediate in the synthesis of various compounds, including herbicides, fungicides, and pharmaceutical agents. nbinno.com The reactivity of the chlorine atoms allows for the introduction of a wide range of functional groups through reactions with amines, thiols, and phenols. csic.esresearchgate.net For example, research has demonstrated the reaction of azido-triazine derivatives with the side chains of amino acids like lysine (B10760008), cysteine, and tyrosine, highlighting its utility in bioconjugation. csic.esresearchgate.net The ability to selectively react with different nucleophiles under controlled conditions makes ADCT a powerful tool for creating diverse molecular architectures. csic.es Its high reactivity and stability contribute to its importance as a foundational component in the preparation of a wide array of chemical products. guidechem.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₂Cl₂N₄ | nbinno.comsigmaaldrich.com |

| Molecular Weight | 164.98 g/mol | nbinno.comsigmaaldrich.com |

| CAS Number | 933-20-0 | nbinno.comsigmaaldrich.com |

| Appearance | Off-white to pale yellow crystalline powder | nbinno.com |

| Melting Point | 198–202°C | nbinno.com |

| Solubility | Insoluble in water; soluble in DMF, DMSO, and dichloromethane | nbinno.com |

| Density | 1.62 g/cm³ (predicted) | nbinno.com |

| Stability | Stable under dry conditions; hydrolyzes slowly in alkaline media | nbinno.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloro-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2N4/c4-1-7-2(5)9-3(6)8-1/h(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLXKFUCPVGZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239372 | |

| Record name | 4,6-Dichloro-1,3,5-trazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-20-0 | |

| Record name | 2-Amino-4,6-dichloro-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-1,3,5-trazin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 933-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 933-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-1,3,5-trazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloro-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DICHLORO-1,3,5-TRAZIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5S5IYO89G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Amino 4,6 Dichlorotriazine and Its Derivatives

Synthesis of ADCT from Cyanuric Chloride and Aqueous Ammonia (B1221849)

The primary industrial synthesis of 2-Amino-4,6-dichlorotriazine (ADCT) involves the reaction of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, with ammonia. dtic.mil This process is a cornerstone of triazine chemistry, relying on a nucleophilic aromatic substitution mechanism.

A typical laboratory-scale synthesis involves dissolving cyanuric chloride in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and diglyme, and cooling the solution to 0°C. prepchem.com Liquid ammonia is then added dropwise while carefully maintaining the temperature between -10°C and 15°C to control the reaction's exothermicity and selectivity. prepchem.com The mixture is stirred for a period at low temperature before being allowed to warm, after which the ADCT product is isolated by filtration and precipitation in ice water. prepchem.com

Optimization of Reaction Conditions for ADCT Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of ADCT while minimizing the formation of di- and tri-substituted byproducts. Key parameters that are manipulated include temperature, solvent, pH, and reaction time.

Maintaining a low temperature, typically around 0°C, is the most crucial factor to prevent further substitution of the remaining chlorine atoms. nih.gov The use of techniques like spraying molten cyanuric chloride into a cooled aqueous solution allows for efficient heat removal and precise control over temperature and pH on an industrial scale. google.com Research has also shown that alternative energy sources can enhance reaction efficiency. For instance, the use of ultrasonic irradiation has been reported to significantly shorten reaction times (from hours to minutes) and improve yields compared to conventional heating methods. mdpi.com

Table 1: Optimization Strategies for ADCT Synthesis

| Parameter | Optimized Condition/Method | Rationale | Source |

|---|---|---|---|

| Temperature | Maintained at 0°C to -10°C | Prevents double and triple substitution by controlling reactivity. | nih.gov, prepchem.com |

| Reaction Time | 30-60 minutes | Ultrasonic irradiation significantly reduces reaction time compared to 4-6 hours for conventional methods. | mdpi.com |

| Yield | Up to 84-96% | Achieved through methods like ultrasonic irradiation and optimized solvent systems (e.g., DMF). | mdpi.com |

| Process Control | Spraying molten cyanuric chloride | Allows for better control of reaction parameters in large-scale production. | google.com |

| Solvent | Acetone, THF, DMF | Choice of solvent can influence reaction rate and product yield, with DMF showing high efficiency. | mdpi.com, prepchem.com |

Control of Sequential Nucleophilic Substitution Reactions in Triazines

The ability to control the stepwise replacement of the three chlorine atoms on the cyanuric chloride ring is a fundamental aspect of triazine chemistry. rsc.org This control is primarily achieved by manipulating the reaction temperature, exploiting the decreasing reactivity of the triazine ring with each successive substitution. researchgate.net

The substitution of the first chlorine atom is highly favorable and occurs at low temperatures, typically 0°C or below. mdpi.comrsc.org Once the first chlorine is replaced by an amino group to form ADCT, the electron-donating nature of the amine reduces the electrophilicity of the remaining carbon atoms in the triazine ring, making subsequent substitutions less favorable. rsc.org The second substitution generally requires a higher temperature, around room temperature, while the third and final substitution necessitates heating, often in the range of 70-100°C. mdpi.com This temperature-dependent reactivity allows for the selective synthesis of mono-, di-, and tri-substituted triazine derivatives. rsc.orgarkat-usa.org

Synthesis of Substituted this compound Derivatives

Building upon the ADCT scaffold, a vast array of derivatives can be synthesized by introducing a variety of nucleophiles. This versatility has made the triazine core a popular scaffold in materials science and medicinal chemistry. mdpi.comrsc.org

Introduction of Diverse Nucleophiles (Amines, Thiols, Alcohols)

Starting from ADCT, the two remaining chlorine atoms can be substituted by a range of nucleophiles, including other amines, thiols (mercaptans), and alcohols (or phenols). arkat-usa.orgmdpi.com The reaction conditions are chosen based on the nucleophilicity of the incoming group and the desired degree of substitution.

Generally, the second substitution on the ADCT core is performed at room temperature or with gentle heating. mdpi.com It is important to note that once an amine group is present on the triazine ring, it becomes challenging to introduce other types of nucleophiles like alcohols or thiols; the reaction often favors the addition of another amine. nih.govarkat-usa.org Therefore, for synthesizing mixed-substituted triazines, the preferential order of nucleophile incorporation is typically alcohol or thiol first, followed by an amine. arkat-usa.orgfrontiersin.org

Table 2: Synthesis of ADCT Derivatives with Various Nucleophiles

| Starting Material | Nucleophile | Reaction Conditions | Product Type | Source |

|---|---|---|---|---|

| Cyanuric Chloride | 4-Hydroxycoumarin (Alcohol) | 0-5°C, Acetone, Alkaline medium | Dichloro-triazinyl-oxy-chromenone | derpharmachemica.com |

| Dichloro-triazinyl-oxy-chromenone | 2-Aminopyrazine (Amine) | Room temp, Acetone, K₂CO₃ | Chloro-amino-triazinyl-oxy-chromenone | derpharmachemica.com |

| Cyanuric Chloride | Thiol/Phenol | 0°C, DIEA, DCM | 2,4-Dichloro-6-(thio/phenoxy)-s-triazine | arkat-usa.org, frontiersin.org |

Regioselective Functionalization Strategies

Regioselectivity in the functionalization of the triazine ring is primarily governed by the temperature-controlled sequential substitution strategy. mdpi.comrsc.org By carefully selecting the reaction temperature for each step, chemists can dictate whether one, two, or three chlorine atoms are replaced, thus controlling the position of the incoming functional groups.

For creating unsymmetrically substituted triazines, a stepwise approach is essential. For example, to synthesize a triazine with three different substituents, one would react cyanuric chloride with the first nucleophile at 0°C, the resulting dichlorotriazine with a second nucleophile at room temperature, and the final monochlorotriazine with a third nucleophile at an elevated temperature. mdpi.comarkat-usa.org This precise control is fundamental to building complex molecules with specific functionalities at defined positions on the triazine scaffold. The differential reactivity of the chlorine atoms, which decreases after each substitution, is the key to this regioselective strategy. researchgate.net

Synthesis of Novel Triazine-Based Scaffolds

The 1,3,5-triazine (B166579) ring, and specifically derivatives of ADCT, serves as a versatile branching point for the construction of novel and complex molecular scaffolds. mdpi.com Its ability to be functionalized in a controlled, stepwise manner makes it an ideal core for creating dendrimers, macrocycles, and other advanced molecular architectures. rsc.orgmdpi.com

Researchers have successfully synthesized peptide dendrimers by using the triazine core to link multiple peptide chains, a process often carried out entirely on a solid phase. mdpi.com Another approach involves linking triazine units with molecules like piperazine (B1678402) to form macrocyclic structures, which can be further functionalized to create potential receptor molecules. researchgate.net These strategies have also been employed to create linear oligomers and branched "rosette" assemblies through hydrogen bonding. rsc.org The development of these novel scaffolds opens up possibilities for applications in areas such as drug delivery, diagnostics, and materials science, with recent work focusing on hybrids with other heterocyclic systems like coumarin (B35378) or benzimidazole (B57391) for potential therapeutic uses. mdpi.comnih.gov

Catalytic Approaches in ADCT Synthesis and Modification

Catalysis is a fundamental pillar of modern organic synthesis, providing pathways to chemical transformations that are faster, more selective, and more efficient than uncatalyzed routes. In the context of 1,3,5-triazine chemistry, catalytic methods are indispensable for both the construction of the triazine core and the subsequent functionalization of its derivatives, such as this compound (ADCT). These approaches often lead to higher yields, milder reaction conditions, and access to novel molecular architectures. numberanalytics.com

Role of Catalysts in Triazine Derivative Synthesis

Catalysts play a pivotal role in overcoming the kinetic barriers associated with the formation and modification of the 1,3,5-triazine ring. Their function is to lower the activation energy of reactions, thereby increasing the reaction rate and often enhancing selectivity towards the desired product. numberanalytics.com The synthesis of the triazine heterocycle and its derivatives can be achieved through various catalytic strategies, ranging from the use of simple metal salts to complex organometallic systems.

The primary advantages of using catalysts in triazine synthesis include:

Increased Reaction Rates: Catalysts accelerate the cyclotrimerization of nitriles or the reaction between amidines and other precursors, which are common routes to the triazine core.

Improved Yields: By providing a more efficient reaction pathway, catalysts can significantly increase the yield of the desired triazine derivative, minimizing the formation of byproducts.

Milder Conditions: Catalyzed reactions often proceed under less harsh conditions (e.g., lower temperatures and pressures), which preserves sensitive functional groups within the reacting molecules.

Enhanced Selectivity: Catalysts can direct the reaction to form a specific isomer or to substitute a particular position on the triazine ring, a crucial aspect in the synthesis of complex, non-symmetrical derivatives.

Various catalytic systems have been developed for the synthesis of 1,3,5-triazine derivatives. For instance, the coupling and ring-closing reaction of benzaldehyde (B42025) and benzamidine (B55565) hydrochloride derivatives can be catalyzed by copper acetate (B1210297) or nickel acetate, achieving yields of up to 80%. google.com Iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the nitrogen source represents an atom-efficient method for producing both symmetrical and unsymmetrical 2,4,6-trisubstituted 1,3,5-triazines. researchgate.net Furthermore, advanced systems utilizing porous organic polymers (POPs) loaded with iridium or ruthenium have demonstrated high efficiency, though the cost of these noble metals can be a concern. researchgate.net

The table below summarizes various catalytic systems employed in the synthesis of triazine derivatives.

Table 1: Catalytic Systems for the Synthesis of 1,3,5-Triazine Derivatives

| Catalyst System | Reactants | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| Copper Acetate / Nickel Acetate | Benzaldehyde derivative, Benzamidine hydrochloride derivative | Coupling and ring-closure | Up to 80% | google.com |

| Iron catalyst / NH₄I | Aldehydes | Cyclization | 52% to 85% | researchgate.net |

| Iridium supported on POP | Metformin, Benzyl alcohol | Dehydrogenative coupling | Good | researchgate.net |

| Nickel catalyst | Amidines, Alcohols | [3+2+1] Annulation | High | researchgate.net |

| Cu(I) supported on resin | Dichlorotriazinyl benzenesulfonamide, Nucleophiles | Nucleophilic substitution | High | nih.gov |

Transition Metal Catalysis in Dichlorotriazine Reactions

Transition metals are particularly effective as catalysts due to their ability to exist in multiple oxidation states and to form coordination complexes with organic substrates. catalysis.blognumberanalytics.com This allows them to mediate a wide array of chemical transformations through mechanisms like oxidative addition, reductive elimination, and migratory insertion. youtube.com In the chemistry of dichlorotriazines, including ADCT and its parent compound cyanuric chloride, transition metal catalysis is primarily exploited to facilitate the sequential and selective substitution of the chlorine atoms. These reactions are fundamental for creating a diverse library of functionalized triazine compounds.

The chlorine atoms on a dichlorotriazine ring are susceptible to nucleophilic substitution. While these reactions can occur without a catalyst, they often require high temperatures and result in mixtures of products. Transition metal catalysts, especially those based on copper, palladium, and nickel, provide milder and more selective routes for these substitutions.

Copper Catalysis: Ullmann-type coupling reactions, traditionally catalyzed by copper, have been adapted for triazine chemistry. A notable example is the use of a copper(I) catalyst supported on a macroporous resin for the synthesis of di- and trisubstituted 1,3,5-triazine derivatives from dichlorotriazinyl benzenesulfonamide. nih.gov This heterogeneous catalytic system offers significant advantages, including shorter reaction times, higher yields in some cases, and the ability to perform one-pot syntheses for trisubstituted products. The catalyst can also be easily recovered and reused. nih.gov

Palladium Catalysis: Palladium is a versatile catalyst for forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations. mdpi.com These reactions can be applied to dichlorotriazine substrates to introduce a wide range of substituents. For instance, polymers synthesized from 2-[(para-tolyl)oxy]-4,6-dichlorotriazine have been used as a support to anchor palladium nanoparticles. researchgate.net These polymer-supported palladium composites show potential as effective catalysts, combining the high activity of palladium with the stability and recyclability offered by the polymer matrix. researchgate.net The performance of palladium catalysts can be further enhanced by modification with ligands such as N-heterocyclic carbenes (NHCs), which can improve activity and selectivity. nih.gov

Nickel Catalysis: Nickel catalysts have emerged as a cost-effective alternative to palladium for various coupling reactions. Nickel-catalyzed processes have been successfully used for C-N and C-C bond formation in the synthesis of substituted s-triazines through annulation strategies. researchgate.netresearchgate.net

The following table presents examples of transition metal-catalyzed modifications of dichlorotriazine derivatives.

Table 2: Examples of Transition Metal-Catalyzed Reactions on Dichlorotriazine Derivatives

| Substrate | Nucleophile | Catalyst System | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide | 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Cu(I) on resin (2.5 mol%) | Nucleophilic Substitution | 96% | nih.gov |

| 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide | Sulfanilamide | Cu(I) on resin (2.5 mol%) | Nucleophilic Substitution | 94% | nih.gov |

| 4-((4-chloro-6-(4-sulfamoylphenylamino)-1,3,5-triazin-2-yl)amino)benzenesulfonamide | 4-(Aminomethyl)benzenesulfonamide | Cu(I) on resin (2.5 mol%) | Nucleophilic Substitution (One-pot) | 90% | nih.gov |

| 2-[(para-tolyl)oxy]-4,6-dichlorotriazine | Ethylenediamine | None (Polymer support synthesis for subsequent Pd anchoring) | Polycondensation | Not specified | researchgate.net |

Reaction Mechanisms and Chemical Transformations of 2 Amino 4,6 Dichlorotriazine

Nucleophilic Aromatic Substitution (SNAr) on the Triazine Ring

The core reactivity of 2-Amino-4,6-dichlorotriazine revolves around the Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the triazine ring facilitates the attack of nucleophiles, leading to the sequential replacement of the chlorine atoms. ycmou.ac.inresearchgate.net This stepwise substitution is a hallmark of chlorotriazine chemistry, allowing for controlled synthesis of mono- and di-substituted derivatives. ycmou.ac.inresearchgate.net The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. Dichlorotriazines, such as ADCT, are known to readily react with nucleophiles like amines, a characteristic that has been explored for developing covalent modifiers for proteins, particularly targeting lysine (B10760008) residues. core.ac.uk

The general mechanism for SNAr on ADCT involves the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This forms a tetrahedral intermediate, which then expels a chloride ion to restore the aromaticity of the triazine ring. core.ac.uk

The reactivity and selectivity of the two chlorine atoms on the ADCT molecule are not identical and can be influenced by several factors. Generally, in s-triazine derivatives derived from cyanuric chloride, the replacement of the first chlorine atom occurs at low temperatures (e.g., 0°C), the second at moderate temperatures (30-50°C), and the third at elevated temperatures (90-100°C). ycmou.ac.innih.gov

Key factors influencing this selectivity include:

Temperature: Lower temperatures favor monosubstitution, where only one chlorine atom is replaced. researchgate.net As the temperature increases, the reactivity of the second chlorine atom is enhanced, leading to disubstitution. oup.com This principle is fundamental in controlling the outcome of reactions with ADCT.

Nucleophilicity of the Reactant: Stronger nucleophiles will react more readily and may require less forcing conditions (like lower temperatures) to achieve substitution. researchgate.net The nucleophilicity of the attacking species is a critical determinant of the reaction rate. researchgate.netresearchgate.net

Electronic Effects of Substituents: The existing amino group on the ADCT ring influences the reactivity of the remaining chlorine atoms. After the first substitution occurs, the electron-donating nature of the newly introduced group can decrease the reactivity of the second chlorine atom by reducing the electrophilicity of the triazine ring. nih.gov Conversely, the introduction of an electron-withdrawing group can enhance the reactivity of the remaining chlorine.

In the context of polymerization, the nucleophilicity of the amino group on the triazine ring itself plays a role. The weak nucleophilicity of this amino group is a key factor that allows for chemoselective polycondensation with more reactive diamines, preventing self-condensation or cross-linking through this site under controlled conditions. oup.comresearchgate.net However, at higher temperatures, the reactivity of this amino group can increase, leading to branched structures. oup.com

The substitution of chlorine atoms on dichlorotriazines by amines has been a subject of mechanistic investigation. Kinetic studies of similar SNAr reactions show that the process involves the formation of a transient intermediate. researchgate.net For dichlorotriazines, the reaction with amines is generally rapid. nih.gov

The mechanism proceeds via a two-step addition-elimination pathway.

Addition Step: The amine nucleophile attacks the carbon atom bonded to a chlorine, breaking the aromaticity of the triazine ring and forming a negatively charged tetrahedral intermediate (Meisenheimer complex).

Elimination Step: The intermediate rapidly eliminates a chloride ion, restoring the aromatic system and resulting in the substituted product.

Studies on dichlorotriazine probes have shown they are highly reactive towards amine nucleophiles, such as the side chain of lysine residues in proteins. core.ac.uk The rate of substitution can be significantly faster than other common amine-reactive electrophiles like succinimidyl esters. nih.gov The chemoselectivity observed in reactions, particularly in polymer synthesis, arises from the difference in reactivity between the chlorine atoms on the triazine ring and other functional groups present, such as the exocyclic amino group on ADCT or the amine groups of the co-monomer. oup.comresearchgate.net This difference allows for the preferential reaction of the diamine with the C-Cl bonds, leaving the C-NH2 group on the triazine ring intact, especially at lower temperatures. oup.comresearchgate.net

Factors Influencing Reactivity and Selectivity of Chlorine Atoms

Polymerization Reactions Involving ADCT

This compound is a key monomer in the synthesis of specialized polymers known as polyguanamines. researchgate.netcore.ac.uk Its two reactive chlorine atoms allow it to act as a difunctional or, under certain conditions, a trifunctional monomer, leading to the formation of either linear or branched polymer architectures. oup.comresearchgate.net These polymerization reactions typically proceed via polycondensation with difunctional nucleophiles, most commonly diamines. researchgate.netresearchgate.net The resulting polyguanamines often exhibit desirable properties such as high thermal stability and strong intermolecular interactions via hydrogen bonding, attributed to the amino-s-triazine moiety. oup.comroyalsocietypublishing.org

Chemoselective polycondensation is a critical technique for synthesizing well-defined polymers from polyfunctional monomers like ADCT. oup.com The strategy relies on exploiting the differential reactivity of the functional groups involved. In the case of ADCT reacting with a diamine, the chlorine atoms are significantly more reactive towards nucleophilic substitution by the diamine's amino groups than the exocyclic amino group on the triazine ring is towards self-condensation. oup.comresearchgate.net This chemoselectivity allows for the targeted formation of long polymer chains without uncontrolled cross-linking. researchgate.net

The reaction is typically carried out in an aprotic polar solvent, such as N-methylpyrrolidone (NMP), in the presence of a base like potassium carbonate to neutralize the HCl generated during the substitution. researchgate.netoup.com

Perfectly linear, high-molecular-weight polyguanamines can be successfully synthesized through the chemoselective polycondensation of ADCT with specific aromatic diamines under controlled temperature conditions. oup.comresearchgate.netoup.com The key to achieving linearity is to ensure that the reaction occurs exclusively between the chlorine atoms of ADCT and the amino groups of the diamine, while the amino group on the triazine ring remains unreacted. oup.comresearchgate.net

This is possible due to the weak nucleophilicity of the triazine's amino group, which prevents it from participating in the polymerization. oup.comresearchgate.net For instance, the polycondensation of ADCT with diamines like 4,4'-(hexafluoropropane-2,2-diyl)dianiline (BisAF) has been shown to yield high-molecular-weight, perfectly linear polymers. oup.comresearchgate.netoup.com The resulting linear polymers have regularly aligned amino groups along the backbone, which can act as sites for hydrogen bonding. oup.com

Table 1: Synthesis of Linear Polyguanamines via Polycondensation of ADCT with Various Diamines

| Diamine Co-monomer | Polymerization Conditions | Resulting Polymer Structure | Molecular Weight (Mn) | Reference |

|---|---|---|---|---|

| 4,4'-(hexafluoropropane-2,2-diyl)dianiline (BisAF) | K₂CO₃, 180°C | Perfectly Linear | ~46,000 | researchgate.net, oup.com, oup.com |

| 4,4'-oxydianiline (B41483) (ODA) | K₂CO₃ | Almost Perfectly Linear | Not specified | researchgate.net |

While lower temperatures and specific monomers favor linear structures, branched polyguanamines can be formed under different conditions or with different co-monomers. researchgate.netoup.com Branching occurs when the exocyclic amino group on the triazine ring, which is part of the growing polymer chain, becomes sufficiently nucleophilic to react with a C-Cl group of another ADCT monomer or polymer chain. oup.com

This change in reactivity can be induced by higher polymerization temperatures. oup.com For example, the polycondensation of ADCT with 9,9-bis(4-aminophenyl)fluorene (BAFL) has been found to produce branched polyguanamines. oup.comresearchgate.netoup.com The degree of branching, which is the ratio of branched units to total repeating units, can be controlled by adjusting the reaction temperature. oup.com Research has shown that increasing the temperature during the polymerization of ADCT with BAFL leads to a higher degree of branching. oup.com This demonstrates that the chemoselectivity of the polymerization is affected by the reaction conditions, providing a method to design polymer architectures from linear to branched. oup.com

Table 2: Formation of Branched Polyguanamines from ADCT and BAFL

| Polymerization Temperature | Degree of Branching | Chemoselectivity (CS) | Resulting Polymer Structure | Reference |

|---|---|---|---|---|

| Not specified | 0.02 to 0.17 | 0.831 to 0.978 | Branched | researchgate.net, oup.com, oup.com |

Formation of Linear Polyguanamines

Polymerization with Diols and Dithiols to form Polycyanurates and Polythiocyanurates

This compound can undergo polycondensation reactions with difunctional nucleophiles such as diols and dithiols to produce polycyanurates and polythiocyanurates, respectively. researchgate.net These polymerization reactions proceed via nucleophilic substitution, where the hydroxyl or thiol groups of the comonomer displace the chlorine atoms on the triazine ring.

The reaction with aromatic diols, often carried out through interfacial polycondensation, yields polycyanurates. researchgate.net This method typically involves an organic solvent for the dichlorotriazine derivative and an aqueous solution of the diol with an acid acceptor. researchgate.net The resulting polycyanurates are known for their good thermal stability and optical properties, which are derived from the triazine skeleton. researchgate.net For instance, polycyanurates prepared from 2-substituted 4,6-dichloro-s-triazines and various aromatic diols have shown solubility in solvents like chloroform (B151607) and nitrobenzene (B124822) and possess high thermal stability. researchgate.net

Similarly, polymerization with dithiols leads to the formation of polythiocyanurates. researchgate.net For example, the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazines with bis(4-mercaptophenyl) sulfide (B99878) in the presence of a base results in the corresponding polythioether. researchgate.net

| Polymer Type | Monomers | Key Reaction Type | Resulting Polymer Characteristics |

| Polycyanurates | This compound, Aromatic diols | Interfacial Polycondensation | Good thermal stability, specific solubility profiles. researchgate.netresearchgate.net |

| Polythiocyanurates | This compound, Dithiols | Nucleophilic Substitution Polycondensation | Forms polythioethers. researchgate.net |

Controlled Polymerization Techniques

Controlled polymerization techniques are crucial for synthesizing polymers with well-defined architectures and narrow molecular weight distributions. nih.gov Methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, while common for many monomers, are part of the broader field of controlled polymerization. nih.govmdpi.com In the context of triazine-based polymers, controlling the polymerization process is essential for tailoring the material's final properties. For instance, in the synthesis of polyguanamines from 2-amino-4,6-dichloro-1,3,5-triazine (ADCT) and aromatic diamines, chemoselective polycondensation has been utilized to produce high-molecular-weight, perfectly linear polymers. researchgate.net This selectivity arises from the differing nucleophilicity of the amino groups involved in the reaction. researchgate.net

Furthermore, the synthesis of triazine-based covalent organic frameworks (COFs) often employs methods that allow for a high degree of structural control. nih.gov Ionothermal polymerization, for example, can be used to create porous CTFs with large specific surface areas. nih.gov The properties of these materials are highly dependent on the monomers and the synthesis conditions. nih.gov

| Technique | Application Example | Outcome |

| Chemoselective Polycondensation | Polymerization of ADCT with aromatic diamines | Production of high-molecular-weight, linear polyguanamines. researchgate.net |

| Ionothermal Polymerization | Synthesis of Covalent Triazine Frameworks (CTFs) | Creation of porous polymers with high surface area and controlled structure. nih.gov |

Triazine-Based Polymers as Metal Anchoring Agents

The nitrogen atoms within the triazine ring and in the amino substituents of polymers derived from this compound provide excellent coordination sites for metal ions. nih.govbohrium.com This property makes these polymers effective as metal anchoring agents, which are crucial for stabilizing metal nanoparticles and creating heterogeneous catalysts. mdpi.comresearchgate.net

Triazine-based porous organic polymers (POPs) can be designed to have a high density of active sites for metal coordination. mdpi.com For example, the introduction of N-containing functional groups like amine and triazine groups increases the material's basicity and facilitates the stabilization of metal ions and nanoparticles. nih.gov These metalated polymers have applications in catalysis, such as in transition metal-catalyzed reactions. mdpi.com

Studies have shown that triazine-based polymers can effectively remove heavy metal ions like Cd2+ and Hg2+ from aqueous solutions due to the strong chelating effect of the nitrogen and oxygen atoms in the polymer structure. doi.orgacs.org For instance, an acylamino-functionalized triazine-based POP demonstrated a high adsorption capacity for Cd2+. doi.org Similarly, two-dimensional triazine polymers have been shown to be effective in detecting and removing Hg(II) from water. acs.org

| Polymer Type | Metal Ion | Application | Key Finding |

| Acylamino-functionalized POP | Cd2+ | Heavy metal removal | High adsorption capacity due to chelation by acylamino and triazine groups. doi.org |

| Two-dimensional triazine polymer | Hg2+ | Sensor and removal of heavy metals | High removal efficiency and detection limit for Hg(II). acs.org |

| Amine-rich triazine polymer | Palladium (Pd) | Nanoparticle stabilization | Effective coordination with and stabilization of Pd nanoparticles. researchgate.net |

Derivatization for Specific Functionalizations

The reactive chlorine atoms of this compound serve as handles for introducing a wide array of functional groups, enabling the synthesis of derivatives with tailored properties for specific applications.

Introduction of Amino Acid Moieties onto Triazine Core

The derivatization of the triazine core with amino acids can be achieved through the nucleophilic substitution of the chlorine atoms by the amino group of the amino acid. researchgate.net This reaction allows for the incorporation of chiral centers and biologically relevant functionalities into the triazine structure. The process can be controlled to achieve mono- or di-substitution on the triazine ring. researchgate.netrsc.org For instance, N-protected amino acids can be reacted with cyanuric chloride (a precursor to this compound) to form derivatives that can be used in further synthetic transformations. researchgate.net This approach is valuable in the development of materials for enantioseparation and in the synthesis of peptide analogs. researchgate.net

| Reactant | Reaction Type | Product Application |

| N-protected amino acids | Nucleophilic substitution | Peptide synthesis, enantioseparation. researchgate.net |

| L-Proline derivatives | Nucleophilic substitution | Chiral derivatizing agents. researchgate.net |

Formation of Azo Dyes and Their Derivatives from Dichlorotriazine

Dichlorotriazine derivatives are important precursors in the synthesis of reactive azo dyes. researchgate.netresearchgate.netuni-lj.si These dyes form covalent bonds with the fibers of textiles like cotton, leading to excellent wash fastness. researchgate.net The synthesis typically involves a two-step process: diazotization of an aromatic amine, followed by coupling with a suitable coupling component. unb.ca The resulting azo compound is then reacted with a dichlorotriazine derivative, such as this compound, to introduce the reactive handle.

For example, novel reactive disperse dyes have been synthesized using cyanuric chloride as the reactive component. researchgate.net These dyes, when applied to fabrics like nylon and wool, have shown good to excellent color uniformity and fastness properties. researchgate.net The presence of the dichlorotriazine group allows for the formation of a strong covalent bond between the dye molecule and the fiber. researchgate.net

Furthermore, azo-based dichlorotriazine reactive dyes have been synthesized that exhibit halochromic behavior, changing color with alterations in pH. researchgate.netuni-lj.si This property opens up applications in smart textiles, such as for wound dressings that can indicate changes in the wound's pH. researchgate.net

| Dye Type | Key Feature | Application | Performance |

| Reactive Azo Disperse Dyes | Dichlorotriazine group | Dyeing nylon and wool | Good color uniformity and fastness properties. researchgate.net |

| Halochromic Reactive Azo Dyes | pH-sensitive color change | Smart textiles, wound dressings | Visible color change with pH alteration, good wash fastness. researchgate.netuni-lj.si |

Advanced Characterization and Spectroscopic Analysis of Adct and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of ADCT derivatives, providing precise information about the chemical environment of atomic nuclei.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of protons in a molecule. In derivatives of ADCT, the chemical shifts of protons are influenced by their proximity to the electron-withdrawing triazine ring and other substituents.

For instance, in a series of bis(dichlorotriazine) reactive dyes synthesized from ADCT precursors, the ¹H NMR spectra, typically recorded in DMSO-d6, show characteristic signals for aromatic and amine protons. uctm.edu Aromatic protons appear in the downfield region, often as multiplets (m) between δ 8.00 and 8.32 ppm, while signals for -NH- groups are observed as broad singlets (bs) at various chemical shifts, such as 7.22 ppm and 7.01 ppm, depending on the specific molecular structure. uctm.edu Hydroxyl (-OH) protons, when present, also give rise to broad singlet signals. uctm.edu

In the synthesis of oligomeric dichlorotriazine (ODCT) derivatives, ¹H NMR is used to confirm the structure of monomeric precursors and the final oligomers. nih.gov For example, the ¹H NMR spectrum of an N-(sec-butyl)-4,6-dichloro-1,3,5-triazin-2-amine derivative shows distinct signals for the methyl and methylene (B1212753) protons of the sec-butyl group, as well as a doublet for the NH proton at δ 5.81 ppm. frontiersin.org

Interactive Table: ¹H NMR Data for Selected Dichlorotriazine Derivatives

| Compound/Derivative | Solvent | Key ¹H NMR Signals (ppm) and Multiplicity | Reference |

| Bis(dichlorotriazine) Reactive Dye 1 | DMSO-d6 | 10.72 (s, 2H), 10.46 (s, 2H), 8.31-8.00 (m, 6H), 7.22 (bs, 1H,–NH-), 7.01 (bs, 1H,–NH-) | uctm.edu |

| Bis(dichlorotriazine) Reactive Dye 2 | DMSO-d6 | 10.75 (s, 2H), 10.42 (s, 2H), 8.32-8.00 (m, 6H), 7.28 (bs, 1H,–NH-), 7.06 (bs, 1H,–NH-) | uctm.edu |

| Bis(dichlorotriazine) Reactive Dye 3 | DMSO-d6 | 10.72 (s, 2H), 10.46 (s, 2H), 8.31-8.00 (m, 6H), 7.22 (bs, 1H,–NH-), 7.01 (bs, 1H,–NH-) | uctm.edu |

| N-(sec-butyl)-4,6-Dichloro-1,3,5-Triazin-2-Amine | CDCl₃ | 5.81 (d, J = 6.2 Hz, NH), 1.45 (m, -CH), 1.37 (m, -CH₂), 1.16 (d, J = 6.6 Hz, -CH₃), 0.88 (t, J = 7.4 Hz, -CH₃) | frontiersin.org |

| 1,1'-(6-Amino-1,3,5-triazine-2,4-diyl)bis(5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one) | DMSO-d6 | 9.28, 9.11, 8.40, 7.96 | rsc.org |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In ADCT and its derivatives, the ¹³C NMR chemical shifts are particularly sensitive to the electronic effects of the nitrogen and chlorine atoms in the triazine ring. Generally, carbon atoms in organic compounds resonate between 0 and 220 ppm. bhu.ac.in

For derivatives of ADCT, the carbon atoms of the triazine ring typically appear in the highly deshielded region of the spectrum, often above 160 ppm, due to the strong electron-withdrawing nature of the nitrogen and chlorine atoms. For example, in an N-(sec-butyl)-4,6-dichloro-1,3,5-triazin-2-amine derivative, the triazine carbons resonate at δ 164.3, 168.7, and 169.9 ppm. frontiersin.org Similarly, in a derivative where ADCT is reacted with 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one, the triazine carbons are observed at δ 162.79, 158.14, and 156.26 ppm. rsc.org The specific chemical shifts provide valuable information for confirming the substitution pattern on the triazine ring.

Interactive Table: ¹³C NMR Data for Selected Dichlorotriazine Derivatives

| Compound/Derivative | Solvent | Key ¹³C NMR Signals (ppm) | Reference |

| N-(sec-butyl)-4,6-Dichloro-1,3,5-Triazin-2-Amine | CDCl₃ | 169.9, 168.7, 164.3, 48.1, 28.2, 18.9, 9.2 | frontiersin.org |

| 1,1'-(6-Amino-1,3,5-triazine-2,4-diyl)bis(5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one) | DMSO-d6 | 162.79, 158.14, 156.26, 150.31, 107.44 | rsc.org |

| 2,4-Dichloro-6-Phenethoxy-1,3,5-Triazine | CDCl₃ | 172.5, 170.9, 136.6, 129.0, 128.7, 127.0, 70.8, 34.8 | frontiersin.org |

| N-(sec-butyl)-4-Chloro-6-Phenethoxy-1,3,5-Triazin-2-Amine | CDCl₃ | 170.8, 170.4, 166.5, 137.4, 129.0, 128.6, 126.7, 68.7, 48.5, 35.1, 29.4, 20.1, 10.2 | frontiersin.org |

<sup>1</sup>H NMR Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For ADCT derivatives, IR spectra provide characteristic absorption bands that confirm the presence of the triazine ring, amino groups, and carbon-chlorine bonds.

The IR spectrum of ADCT and its derivatives typically shows a broad band in the region of 3400-3200 cm⁻¹, which is attributed to the N-H stretching vibrations of the amino group. asianpubs.orgnih.gov The C=N stretching vibrations of the triazine ring are usually observed in the region of 1580-1450 cm⁻¹. nih.govsharif.edu A key diagnostic peak is the C-Cl stretching vibration, which typically appears in the range of 800-600 cm⁻¹. uctm.eduresearchgate.net For example, in a series of bis(dichlorotriazine) reactive dyes, the C-Cl stretching vibration is observed at approximately 797 cm⁻¹, 669 cm⁻¹, and in the synthesis of graphene oxide dichlorotriazine, a strong peak at 619 cm⁻¹ is attributed to the C-Cl bond. uctm.edusharif.edu

Interactive Table: Characteristic IR Absorption Bands for Dichlorotriazine Derivatives

| Functional Group | Wavenumber Range (cm⁻¹) | Description | Reference |

| N-H stretch | 3400 - 3200 | Broad band, indicative of amino groups | asianpubs.orgnih.gov |

| C=N stretch (triazine ring) | 1580 - 1450 | Sharp to medium intensity peaks | nih.govsharif.edu |

| C-Cl stretch | 800 - 600 | Strong to medium intensity peak | uctm.eduresearchgate.net |

| -OH, -NH, and aromatic -CH= stretch | ~3440 | Broad overlapping band | uctm.edu |

| Aromatic C=C stretch | 1633 - 1488 | Multiple bands | uctm.edu |

| -N=N- stretch (azo dyes) | 1048 - 1025 | Medium intensity peak | uctm.edu |

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of ADCT derivatives through fragmentation analysis. By ionizing the molecules and separating them based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight, which is a critical parameter for confirming the identity of a synthesized compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Dye Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic structure of ADCT derivatives, particularly those that are colored, such as reactive dyes. pburch.net This method measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation in the molecule.

For dichlorotriazine-based reactive dyes, the UV-Vis spectra are used to determine their color and to monitor their concentration in solution. uctm.eduresearchgate.net For instance, a series of bis(dichlorotriazine) reactive dyes exhibited absorption maxima (λmax) in the visible region between 526 nm and 554 nm, which corresponds to their violet color. uctm.edu The broadness of the absorption spectra in these dyes is often a result of multiple conjugated systems within the molecule. uctm.edu UV-Vis spectroscopy is also employed to study the photostability of these dyes by monitoring the change in absorbance upon exposure to UV light. uctm.edu In some cases, theoretical calculations are used to predict the UV-Vis spectra of dichlorotriazine dyes in different solvents, and these theoretical values are then compared with experimental results. researchgate.net

Interactive Table: UV-Vis Absorption Data for Selected Dichlorotriazine Dyes

| Dye Derivative | Solvent | λmax (nm) | Observed Color | Reference |

| Bis(dichlorotriazine) Reactive Dye 1 | Water | 526 | Violet | uctm.edu |

| Bis(dichlorotriazine) Reactive Dye 2 | Water | 538 | Violet | uctm.edu |

| Bis(dichlorotriazine) Reactive Dye 3 | Water | 554 | Violet | uctm.edu |

| Reactive Brilliant Blue X-BR | Water | 210 | - | ncsu.edu |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly thin-layer chromatography (TLC), are indispensable tools for assessing the purity of ADCT and its derivatives, as well as for monitoring the progress of chemical reactions. researchgate.netumich.eduumass.edu TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (the eluent). rsc.org

In the synthesis of dichlorotriazine-based compounds, TLC is routinely used to track the consumption of starting materials and the formation of products. uctm.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes. rsc.org For example, in the synthesis of bis(dichlorotriazine) reactive dyes, TLC with a mobile phase of i-propanol and ammonia (B1221849) (1:1) on silica gel was used to monitor the reaction progress. uctm.edu The purity of the final products can also be assessed by the presence of a single spot on the TLC plate. researchgate.net Furthermore, TLC is used in the analysis of dye-labeled strands in cross-hybridization experiments involving oligomers of aminotriazines. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a cornerstone analytical technique for the definitive determination of the solid-state structure of crystalline materials. It provides precise information on the three-dimensional arrangement of atoms within a crystal lattice, including unit cell dimensions, bond lengths, bond angles, and space group symmetry. This level of detail is crucial for understanding the structure-property relationships of chemical compounds.

For 2-Amino-4,6-dichlorotriazine (ADCT) and its derivatives, XRD analysis serves to unequivocally confirm their molecular structures, investigate polymorphism, and analyze intermolecular interactions that govern their packing in the solid state. Research indicates that sublimation of this compound can produce well-developed, needle-shaped crystals. The analysis of these crystals via an X-ray powder pattern revealed a new modification of the compound, distinct from previously characterized forms. researchgate.net

Detailed Research Findings

Research into the derivatives of s-triazines has yielded high-quality single crystals suitable for XRD analysis, allowing for precise structural elucidation.

One such study focused on a novel series of isatin-s-triazine hydrazone derivatives. The structure of one derivative, compound 6c , was confirmed through a single-crystal X-ray diffraction study. The analysis revealed that the compound crystallizes in the triclinic system with a P-1 space group. mdpi.comresearchgate.net The precise crystallographic parameters determined from this study are detailed in the table below. mdpi.comresearchgate.netaphrc.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.3368(6) |

| b (Å) | 11.9804(8) |

| c (Å) | 12.7250(5) |

| α (°) | 100.904(4) |

| β (°) | 107.959(4) |

| γ (°) | 109.638(6) |

Furthermore, XRD analysis of other triazine derivatives reveals significant structural diversity. The analysis of 2,4,6-tricyano-1,3,5-triazine under high-pressure conditions using synchrotron X-ray diffraction identified a new high-pressure crystalline phase (phase II) above 2.4 GPa, which was determined to be orthorhombic with the space group P212121. ucl.ac.uk In other studies, X-ray crystallographic analysis of dioxane-triazine derivatives confirmed their monoclinic structure and showed that the substituent fragments are rotated at an angle of 60°–90° relative to the 1,3,5-triazine (B166579) cycle. spbu.ru

To further illustrate the precision of XRD for this chemical family, the well-studied compound 2,4,6-triamino-1,3,5-triazine (melamine), a related triazine, has been characterized extensively. Single-crystal XRD studies show it crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net The detailed lattice parameters from both single-crystal and powder XRD analyses are presented below. researchgate.net

| Parameter | Single Crystal XRD Data | Powder XRD Data |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | Not specified |

| a (Å) | 7.29 | 7.1530±0.0769 |

| b (Å) | 7.48 | 7.4454±0.0623 |

| c (Å) | 10.33 | 10.3822±0.0433 |

| α (°) | 90 | 90 |

| β (°) | 108.52 | 113.41±0.52 |

| γ (°) | 90 | 90 |

| Volume (ų) | 534 | 507.424 |

These detailed structural determinations are fundamental, enabling further analysis, such as Hirshfeld analysis, to explore the various non-covalent interactions that dictate the molecular packing within the crystal. mdpi.comaphrc.org The technique is also applied to polymers derived from dichlorotriazine compounds, where XRD patterns can indicate a highly crystalline nature. researchgate.net

Computational Chemistry and Theoretical Studies of 2 Amino 4,6 Dichlorotriazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the complexity of the many-electron Schrödinger equation, making it computationally feasible to study complex molecules.

DFT calculations are widely employed to predict the geometric and electronic properties of s-triazine derivatives. rsc.org By optimizing the molecular geometry, researchers can obtain key structural parameters. Subsequent calculations provide valuable information about the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netphyschemres.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. researchgate.net

Studies on s-triazine derivatives have shown that substituents on the triazine ring significantly influence the electronic structure and the HOMO-LUMO gap. rsc.orgrsc.org For instance, DFT calculations at the B3LYP/aug-cc-pVDZ level of theory on various 2-substituted-tri-s-triazines revealed that both electron-donating and electron-withdrawing groups affect the energy levels of the frontier orbitals. rsc.org These calculations help in understanding how modifications to the 2-Amino-4,6-dichlorotriazine structure could tune its reactivity for specific applications, such as in the synthesis of polymers or as an intermediate for agrochemicals and pharmaceuticals. bohrium.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the chemical behavior of molecules. These parameters, as shown in the table below, help in quantifying aspects like electronegativity, chemical hardness, and electrophilicity. dergipark.org.tr

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. Soft molecules have a small HOMO-LUMO gap. mdpi.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |

This table summarizes key global reactivity descriptors calculated from HOMO and LUMO energies obtained via DFT. These parameters are crucial for predicting the chemical behavior of molecules like this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronic excited states and time-dependent phenomena. acs.org It has become a standard computational tool for predicting the photophysical properties of molecules, such as UV-visible absorption and emission spectra. nih.govgrafiati.com The method calculates the excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital. These calculated energies can be directly compared to experimental spectroscopic data.

The application of TD-DFT is crucial for understanding the behavior of triazine derivatives in response to light, which is relevant for their use in dyes, optical materials, and as fluorescent probes. researchgate.netarxiv.org For example, TD-DFT calculations have been used to investigate the one- and two-photon photophysical properties of dichlorotriazine derivatives. researchgate.net Such studies can elucidate the nature of electronic transitions (e.g., π→π* or n→π*) and how they are influenced by molecular structure and solvent effects. rsc.org

Research on various s-triazine derivatives has demonstrated that TD-DFT can accurately predict their absorption and emission wavelengths. grafiati.comresearchgate.net The calculations provide insights into how different substituents on the triazine core can tune the color and efficiency of light emission. acs.org For this compound, TD-DFT could be used to predict its UV-Vis spectrum and to understand how replacing the chlorine atoms with different functional groups would alter its optical properties. This predictive power is invaluable in the rational design of new molecules with desired photophysical characteristics for applications ranging from organic light-emitting diodes (OLEDs) to biological imaging. acs.org

| Photophysical Property | TD-DFT Prediction | Significance |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | Calculated from the lowest excitation energy (S0 → S1). | Corresponds to the main peak in a UV-Vis absorption spectrum, indicating the color of the compound. |

| Oscillator Strength (f) | Calculated for each electronic transition. | Indicates the probability of a specific electronic transition occurring. Higher values correspond to more intense absorption peaks. |

| Maximum Emission Wavelength (λem) | Calculated from the energy difference between the optimized first excited state (S1) and the ground state (S0). | Predicts the fluorescence or phosphorescence spectrum, which is crucial for emissive materials. |

| Nature of Transition | Analysis of the molecular orbitals involved in the excitation (e.g., HOMO→LUMO). | Helps to characterize transitions, such as intramolecular charge transfer (ICT), which is important for designing sensors and NLO materials. |

This table outlines the key photophysical properties that can be predicted using TD-DFT and their importance in characterizing molecules like this compound.

Molecular Docking Studies in Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jocpr.com It is a cornerstone of structure-based drug design, used to predict the binding mode and affinity of small molecules within the active site of a biological target. By simulating the interaction between a ligand and a protein, docking can help to explain the structure-activity relationships (SAR) of a series of compounds and guide the design of more potent inhibitors. rsc.org

Triazine derivatives have been investigated as inhibitors for a wide range of biological targets, including kinases, reductases, and other enzymes implicated in diseases like cancer, malaria, and diabetes. jocpr.comtandfonline.comnih.govnih.gov Docking studies on these derivatives have provided detailed insights into their binding mechanisms. For example, studies on triazine analogues as inhibitors of p38 MAP kinase showed that the compounds fit well within the enzyme's binding cavity. jocpr.com Similarly, docking of 1,3,5-triazine (B166579) derivatives into the active sites of PI3K-α, B-Raf, and VEGFR-2 kinases helped to rationalize their observed anticancer activities. tandfonline.com

For a compound like this compound, which serves as a scaffold, molecular docking can be used to virtually screen potential derivatives against various protein targets. The reactive chlorine atoms can be computationally substituted with different functional groups, and the resulting virtual library of compounds can be docked into a target's active site. The docking scores, which estimate the binding free energy, along with an analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), can identify promising candidates for synthesis and biological testing. rsc.org For instance, docking studies on 4-anilinoquinoline-triazine hybrids against Plasmodium falciparum dihydrofolate reductase (pf-DHFR) have helped to understand the key interactions necessary for antimalarial activity. nih.gov

| Target Protein | Disease Area | Key Findings from Docking Triazine Derivatives | Reference |

|---|---|---|---|

| p38 MAP kinase | Inflammatory Diseases | Triazine analogues fit well inside the binding pocket; presence of a morpholino or anilino ring was found to be essential for activity. | jocpr.com |

| PI3K-α, VEGFR-2 | Cancer | Identified key binding modes and interactions of 1,3,5-triazine derivatives, explaining their inhibitory activity. | tandfonline.com |

| Plasmodium falciparum DHFR-TS | Malaria | Predicted binding modes for 4-aminoquinoline-triazine hybrids in both wild-type and mutant forms of the enzyme, guiding the design of resistance-breaking agents. | nih.gov |

| α-Glucosidase / α-Amylase | Diabetes | Confirmed the binding interactions of the most active triazolo[4,3-b]triazine derivatives, elucidating their mechanism of inhibition. | nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Cancer | Docking studies helped to understand the structure-activity relationship of jocpr.comnih.govpnu.ac.irtriazine-pyridine biheteroaryl inhibitors. | acs.org |

This table summarizes findings from molecular docking studies of various triazine derivatives against different biological targets, illustrating the utility of this method in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Triazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based computational method that aims to build a statistical model correlating the chemical structures of a set of compounds with their biological activities. nih.govmdpi.com The fundamental assumption of QSAR is that variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties. dergipark.org.tr These properties are quantified by molecular descriptors, which can be topological, electronic, hydrophobic, or steric in nature. mdpi.com

QSAR studies are invaluable for predicting the activity of new compounds before they are synthesized, thus saving time and resources in the drug discovery process. mdpi.com Numerous QSAR studies have been performed on s-triazine derivatives to model their activity against various diseases. For example, a QSAR study on 2,4,6-trisubstituted-s-triazine derivatives as antimalarial agents identified several key descriptors, including dipole moment, charge on a specific nitrogen atom, and total energy, that influence their inhibitory activity against Plasmodium falciparum dihydrofolate reductase (DHFR). pnu.ac.ir Another study on 4-anilinoquinoline-triazine hybrids used quantum chemical descriptors calculated by DFT to build robust QSAR models for predicting antimalarial activity. nih.govsemanticscholar.org

The process involves several steps:

Data Set Selection: A series of compounds with known biological activities (the training set) is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. DFT calculations are often used to generate quantum chemical descriptors. nih.govpnu.ac.ir

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation relating the most relevant descriptors to the biological activity. pnu.ac.irnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds). nih.gov

Successful QSAR models not only predict activity but also provide insights into the structural features that are either beneficial or detrimental to the desired biological effect, thereby guiding the rational design of new, more potent analogues. mdpi.com

| Triazine Series | Biological Activity | Key Descriptors Used | Statistical Model | Reference |

|---|---|---|---|---|

| 2,4,6-s-Triazine derivatives | Antimalarial | Quantum-chemical (DFT) and topological descriptors | MLR, PLS, PCR | pnu.ac.ir |

| 4-Anilinoquinoline-triazine hybrids | Antimalarial (pf-DHFR inhibitors) | Quantum chemical descriptors (DFT) | MLR, ANN | nih.govsemanticscholar.org |

| 1,2-dihydro-1,3,5-trizine-4,6-diamines | Antimalarial | 2D descriptors | SW-MLR | sciforum.net |

| 4-Aminoquinoline-triazine hybrids | Antimalarial (pf-DHFR-TS inhibitors) | Quantum chemical (DFT), lipophilic, geometrical, steric descriptors | MLR, ANN | nih.gov |

This table presents a summary of various QSAR studies conducted on triazine derivatives, highlighting the types of descriptors and statistical methods employed to model different biological activities.

Applications of 2 Amino 4,6 Dichlorotriazine and Its Derivatives in Advanced Materials and Polymer Science

Synthesis of High Refractive Index Polyguanamines

The triazine ring is known to contribute to high refractive index (n) and thermal stability in polymeric structures. Researchers have capitalized on this by using 2-Amino-4,6-dichlorotriazine as a monomer in polycondensation reactions with various aromatic diamines to synthesize polyguanamines. These polymers are of significant interest for optical applications, such as advanced lenses and coatings.

The chemoselective polycondensation of ADCT with different aromatic diamines like 4,4'-oxydianiline (B41483) (ODA), 9,9-bis(4-aminophenyl)fluorene (BAFL), and 4,4'-(hexafluoropropane-2,2-diyl)dianiline (BisAF) has been investigated. researchgate.net This process can yield high-molecular-weight polyguanamines, which can be either linear or branched depending on the diamine used. researchgate.net For instance, the reaction with BisAF has been shown to produce perfectly linear polyguanamines with a number-average molecular weight (Mn) of approximately 46,000, while the reaction with BAFL results in branched polymers. researchgate.netresearchgate.net

These resulting polyguanamine (PG) polymers exhibit impressive optical and thermal properties. They demonstrate high transparency, with optical transmittance greater than 90% at a 400 nm wavelength. researchgate.net Crucially, their refractive indices are in the high range of 1.635 to 1.779. researchgate.netresearchgate.net The thermal stability is also notable, with glass transition temperatures (Tg) ranging from 121 to 325 °C and 5% weight-loss temperatures (Td5) between 419 and 490 °C. researchgate.net Other studies on similar triazine-based polymers have also reported high refractive index values, further establishing the utility of the triazine structure for high-n materials. acs.org

Table 1: Properties of Polyguanamines Synthesized from ADCT and Aromatic Diamines

| Property | Value Range | Reference |

|---|---|---|

| Refractive Index (n) | 1.635 - 1.779 | researchgate.netresearchgate.net |

| Optical Transmittance (@ 400 nm) | > 90% | researchgate.net |

| Glass Transition Temp. (Tg) | 121 - 325 °C | researchgate.net |

| 5% Weight-Loss Temp. (Td5) | 419 - 490 °C | researchgate.net |

Polymeric Materials for Adsorption and Separation

The unique chemical structure of polymers derived from ADCT, featuring nitrogen-rich triazine rings and specific functional groups, makes them suitable candidates for applications in adsorption and separation processes. These materials can be engineered to have high surface areas and specific binding sites for target molecules. Novel amine-anchored covalent triazine aromatic polymers have demonstrated significant uptake of CO2, showcasing the potential of this class of materials in gas separation. acs.org

Research has shown that polyguanamines synthesized from ADCT can be effective in the selective adsorption of phenolic compounds from aqueous solutions. researchgate.net In one study, an isosorbide-based polymer demonstrated the highest efficiency in capturing less polar phenolic molecules such as ferulic acid and caffeic acid. researchgate.net This high sorption capacity was attributed to the combination of the hydrophilic nature of the isosorbide (B1672297) component and the proton affinity of the triazine groups within the polymer backbone. researchgate.net

A key advantage of these materials is their regenerability. The adsorbed phenolic compounds were successfully desorbed using a methanol/acetonitrile mixture, and the polymer could be reused for at least four successive adsorption cycles without a significant loss in efficiency. researchgate.net This highlights the potential of ADCT-based polymers for developing sustainable and reusable systems for water purification and the recovery of valuable phenolic compounds.

Triazine-Based Polymers as Phase Transfer Catalysts

Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases. Polymers containing triazine units have been investigated for their potential as recyclable, polymeric phase transfer catalysts.

Polyguanamines synthesized from dichlorotriazine derivatives have been shown to act as effective phase transfer catalysts. researchgate.net Their catalytic activity was successfully demonstrated in the reaction of 1-bromooctane (B94149) with potassium thiocyanate (B1210189) in a toluene-water two-phase system. researchgate.net The polymeric nature of the catalyst allows for easier separation from the reaction mixture compared to monomeric catalysts, enabling simpler purification processes and catalyst recycling. These polymers generally exhibit high thermal stability, with degradation temperatures often above 400°C, making them suitable for reactions requiring elevated temperatures. researchgate.net

Materials for Supramolecular Assemblies